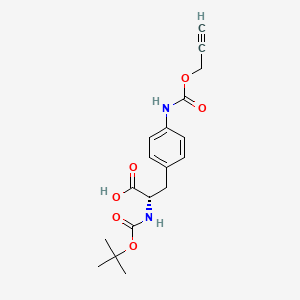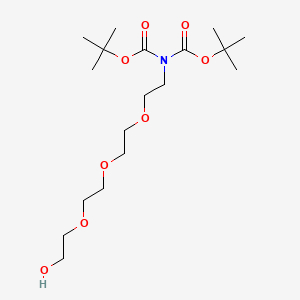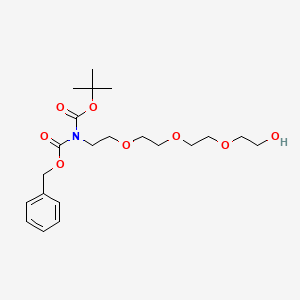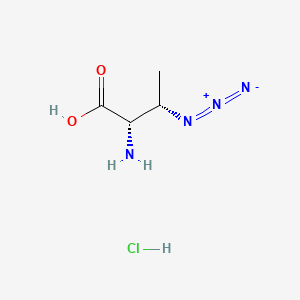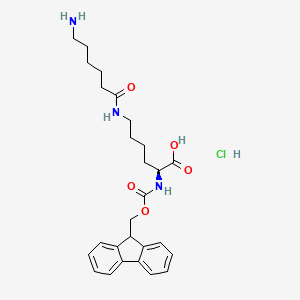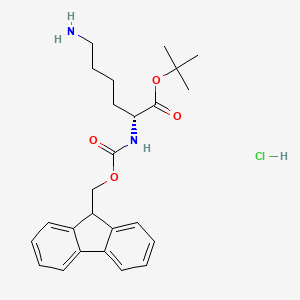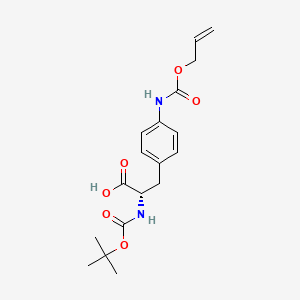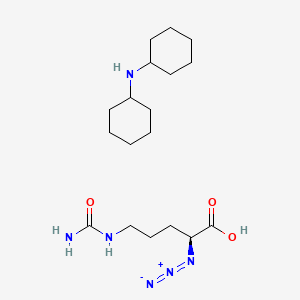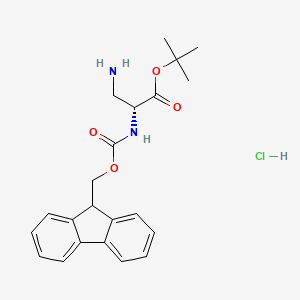
Fmoc-D-Dap-OtBu HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Dap-OtBu HCl: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of the amino acid 2,3-diaminopropanoic acid, which is protected by the fluorenylmethyloxycarbonyl group at the amino terminus and the tert-butyl group at the carboxyl terminus. The hydrochloride salt form enhances its solubility and stability. This compound is widely used in solid-phase peptide synthesis due to its ability to protect functional groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap-OtBu HCl involves several steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Protection of the Carboxyl Group: The carboxyl group is protected by reacting with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.
Formation of the Hydrochloride Salt: The final product is converted into its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,3-diaminopropanoic acid are subjected to protection reactions using industrial-grade reagents and solvents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Dap-OtBu HCl undergoes deprotection reactions to remove the fluorenylmethyloxycarbonyl and tert-butyl protecting groups.
Substitution Reactions: The compound can participate in substitution reactions where the protected amino group is replaced by other functional groups.
Common Reagents and Conditions:
Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butyl group.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-D-Dap-OtBu HCl is extensively used in solid-phase peptide synthesis, which is a fundamental technique in the field of organic chemistry .
Biology: In biological research, this compound is used to synthesize peptides that are crucial for studying protein functions and interactions .
Medicine: In medicinal chemistry, it is used to develop peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Fmoc-D-Dap-OtBu HCl involves the protection and deprotection of functional groups during peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the carboxyl group . During the synthesis process, these protecting groups are selectively removed to allow the formation of peptide bonds .
Comparison with Similar Compounds
Fmoc-Lys-OtBu: Similar to Fmoc-D-Dap-OtBu HCl, this compound is used in peptide synthesis but has a different amino acid backbone.
Fmoc-Orn-OtBu: Another similar compound used in peptide synthesis with a different amino acid backbone.
Uniqueness: this compound is unique due to its specific amino acid backbone, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids . This uniqueness makes it particularly useful in synthesizing peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNGRFPZAWXOM-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
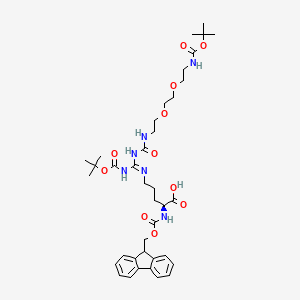
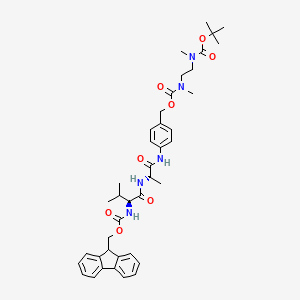
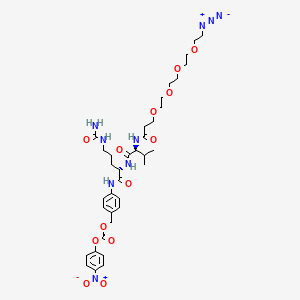
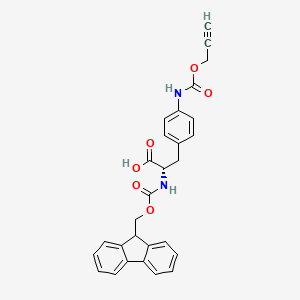
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
